2,4-Dimethylazetidine Hydrochloride: Structural Dynamics & Synthetic Utility
2,4-Dimethylazetidine Hydrochloride: Structural Dynamics & Synthetic Utility
The following technical guide provides an in-depth structural and synthetic analysis of 2,4-Dimethylazetidine Hydrochloride , designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
2,4-Dimethylazetidine hydrochloride (CAS: 470666-35-4 for the (2S,4S) isomer) is a high-value, four-membered nitrogen heterocycle used primarily as a conformationally restricted bioisostere of the
This guide details the compound's stereochemical complexity, validated synthesis pathways, and analytical fingerprints.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2,4-Dimethylazetidine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 121.61 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in |
| pKa (Conjugate Acid) | ~11.0 (Estimated; Azetidines are strong bases) |
| Key Structural Feature | High ring strain (~26 kcal/mol) with "butterfly" puckering |
Stereochemical Analysis
The 2,4-dimethyl substitution pattern creates two chiral centers, resulting in three distinct stereoisomers. Understanding these is critical, as biological activity is often strictly limited to the (2S,4S) isomer.
Isomer Classification
-
cis-2,4-Dimethylazetidine (Meso): Achiral due to an internal plane of symmetry. The methyl groups are on the same side of the ring.
-
trans-(2R,4R)-Dimethylazetidine: Chiral enantiomer.
-
trans-(2S,4S)-Dimethylazetidine: Chiral enantiomer. This is the eutomer (active isomer) for lysergamide derivatives (e.g., LSZ).
Conformational Dynamics
Unlike six-membered rings that adopt chair conformations, the four-membered azetidine ring undergoes a "puckering" motion to relieve torsional strain between vicinal hydrogens.
-
Planar Transition State: High energy, eclipsed interactions.
-
Puckered Ground State: The ring bends ~30° out of plane.
-
Impact on Substitution: In the trans isomers, the methyl groups adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like steric clashes, making the trans isomers generally more thermodynamically stable than the cis form.
Figure 1: Stereochemical hierarchy of 2,4-dimethylazetidine.
Synthesis Protocol: The Chiral Pool Approach
To ensure stereochemical purity, the "Chiral Pool" synthesis starting from optically pure diols is the industry standard. This method avoids difficult resolution steps later in the process.
Retrosynthetic Logic
-
Target: (2S,4S)-2,4-Dimethylazetidine HCl.[1]
-
Precursor: (2S,4S)-2,4-Pentanediol.
-
Mechanism: Double nucleophilic displacement (cyclization) of an activated diol by a primary amine.
Step-by-Step Methodology
Step 1: Activation of the Diol
-
Reagents: (2S,4S)-2,4-Pentanediol, Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM. -
Procedure: The chiral diol is treated with MsCl at 0°C to convert the hydroxyl groups into good leaving groups (mesylates).
-
Critical Control: Maintain low temperature to prevent elimination side reactions.
Step 2: N-Benzylation & Cyclization
-
Reagents: Benzylamine (
), Reflux (Acetonitrile or Toluene). -
Mechanism: The amine undergoes an
attack on the first mesylate, followed by an intramolecular attack on the second mesylate to close the ring. -
Stereochemistry Note: Two
inversions occur (one at each carbon). However, since the nucleophile (amine) bridges both carbons, the relative stereochemistry is conserved relative to the starting material's symmetry, yielding the trans-N-benzyl azetidine.
Step 3: Deprotection (Hydrogenolysis)
-
Reagents:
(gas), Pd/C catalyst, MeOH. -
Procedure: The benzyl group is cleaved under standard hydrogenation conditions, yielding the free secondary amine.
-
Safety: Azetidines are volatile. Care must be taken during solvent removal.
Step 4: Salt Formation
-
Reagents: HCl in Diethyl Ether or Dioxane.
-
Procedure: The crude amine solution is treated with anhydrous HCl. The hydrochloride salt precipitates immediately, stabilizing the strained ring and preventing polymerization.
Figure 2: Synthetic workflow for the production of the (2S,4S) isomer.
Analytical Characterization (NMR)
Distinguishing the isomers via
| Isomer | Symmetry Element | Methyl Signal | Ring Protons (H2/H4) | Ring Protons (H3) |
| cis (meso) | Plane of Symmetry ( | Single Doublet | Equivalent | Diastereotopic (Split into two distinct multiplets) |
| trans (C2) | Single Doublet | Equivalent | Equivalent (appears as a triplet or simple multiplet) |
-
Diagnostic Feature: In the cis isomer, the two protons on C3 are chemically non-equivalent (one is cis to the methyls, one is trans). In the trans isomer (
symmetric), the C3 protons are homotopic/equivalent on the NMR timescale due to rapid ring flipping or symmetry, often simplifying the spectrum.
Applications in Drug Design
The 2,4-dimethylazetidine moiety is a "privileged scaffold" in modern medicinal chemistry.
-
Conformational Restriction: It serves as a rigid analogue of a diethylamine group. By locking the alkyl groups into a specific vector, it reduces the entropic penalty of binding to a receptor.
-
Basicity Modulation: The strained ring lowers the pKa slightly compared to acyclic amines, potentially improving membrane permeability.
-
Case Study (LSZ): In the synthesis of Lysergic acid 2,4-dimethylazetidide (LSZ) , the (2S,4S) isomer confers significantly higher potency than LSD itself. This confirms that the diethylamide group in LSD likely adopts a specific conformation in the binding pocket of the 5-HT
receptor, which the (2S,4S)-azetidine mimics perfectly.
References
-
Nichols, D. E., et al. (2002). "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)."[2] Journal of Medicinal Chemistry.
-
Brandt, S. D., et al. (2016).[3] "Return of the lysergamides. Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ)."[3] Drug Testing and Analysis.
-
PubChem Compound Summary. "2,4-Dimethylazetidine."[4] National Center for Biotechnology Information.
Sources
- 1. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine | C21H25N3O | CID 71301249 - PubChem [pubchem.ncbi.nlm.nih.gov]
